![molecular formula C12H29NO5Si B14203914 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol CAS No. 870071-22-0](/img/structure/B14203914.png)
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is an organosilicon compound that features both silane and amino functionalities. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol typically involves the reaction of 3-(Triethoxysilyl)propylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-(Triethoxysilyl)propylamine and glycidol.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Procedure: The reactants are mixed and heated to the reflux temperature of the solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of silanols or other substituted silanes.
科学研究应用
Chemistry:
Surface Modification: The compound is used to modify surfaces of materials to enhance their properties, such as hydrophobicity or adhesion.
Coupling Agent: It acts as a coupling agent in composite materials, improving the bond between organic and inorganic components.
Biology:
Bioconjugation: The amino group allows for the conjugation of biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery systems.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.
Coatings: The compound is used in coatings to enhance their protective properties and adhesion to substrates.
作用机制
The mechanism of action of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol involves its ability to form covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. The amino group can interact with other functional groups, providing additional bonding sites and enhancing the overall adhesion and compatibility of the material.
相似化合物的比较
(3-Aminopropyl)triethoxysilane: Similar structure but lacks the diol functionality.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of an amino group.
Uniqueness:
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is unique due to the presence of both amino and diol functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
This compound’s versatility and ability to form strong bonds with various substrates make it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
870071-22-0 |
|---|---|
分子式 |
C12H29NO5Si |
分子量 |
295.45 g/mol |
IUPAC 名称 |
3-(3-triethoxysilylpropylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H29NO5Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-13-10-12(15)11-14/h12-15H,4-11H2,1-3H3 |
InChI 键 |
ZBTCDKYSDZMOBY-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNCC(CO)O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
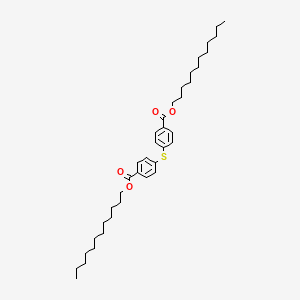
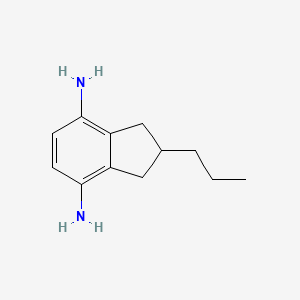
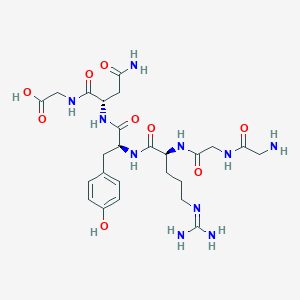
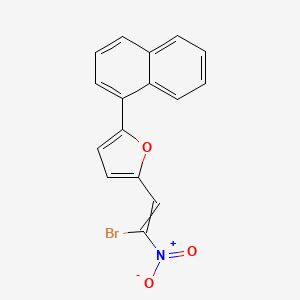
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

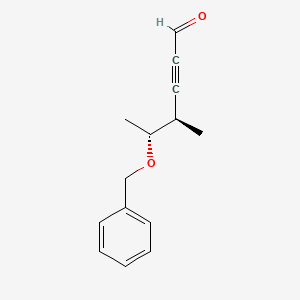
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
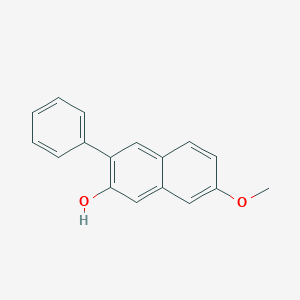
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
